![molecular formula C8H14ClN3O2 B8214521 Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride](/img/structure/B8214521.png)
Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of the pyrazino-diazepine family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a decahydro framework, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate diamines with diketones under acidic conditions. The reaction is often catalyzed by strong acids such as hydrochloric acid, which facilitates the formation of the diazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled synthesis of the compound, ensuring high purity and yield. The use of automated systems and reactors helps in maintaining consistent reaction conditions, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, thereby exerting its effects on the central nervous system. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine-2,5-dione: Known for its anxiolytic and anticonvulsant properties.
Pyrrolo[1,2-a]pyrazine: Exhibits antimicrobial and antiviral activities.
Thieno[3,2-e][1,4]diazepine: Studied for its antiproliferative effects against cancer cells.
Uniqueness
Decahydropyrazino[1,2-a][1,4]diazepine-4,8-dione hydrochloride stands out due to its unique decahydro framework, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,2,3,6,7,9,10,10a-octahydropyrazino[1,2-a][1,4]diazepine-4,8-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c12-7-1-2-11-6(4-10-7)3-9-5-8(11)13;/h6,9H,1-5H2,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWPCCURSVPNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)CNC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
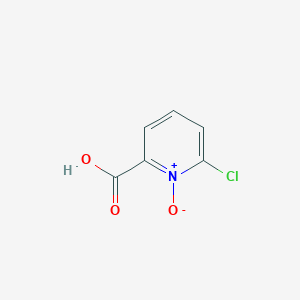


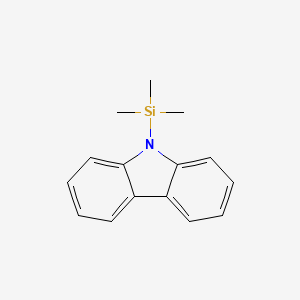

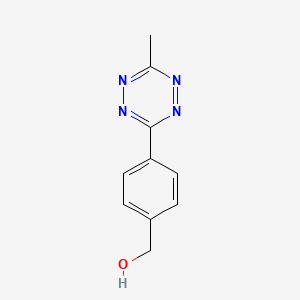

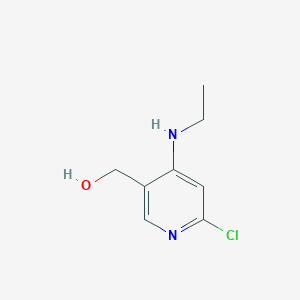

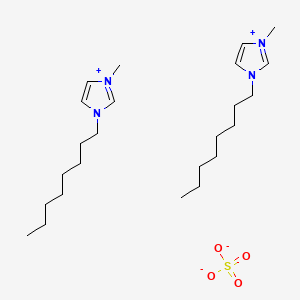
![2-(3-oxo-2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile](/img/structure/B8214503.png)

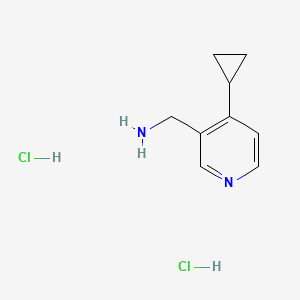
![Tert-butyl 9-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8214533.png)
